
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione
Overview
Description
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound that belongs to the isoquinoline family This compound is characterized by its two methoxy groups attached to the 6th and 7th positions of the isoquinoline ring, and a dione functionality at the 1st and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with various reagents to form the desired dione structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the dione functionality, converting it to corresponding alcohols.
Substitution: The methoxy groups can be substituted under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione serves as an important precursor in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block in organic synthesis.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts methoxy groups to quinones | Potassium permanganate, Chromium trioxide |
Reduction | Converts dione to alcohols | Lithium aluminum hydride, Sodium borohydride |
Substitution | Forms derivatives with nucleophiles | Amines, Thiols |
Biological Applications
Anticancer Activity:
Research has highlighted the potential of this compound as an anticancer agent. It acts as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), which is crucial for repairing DNA damage induced by chemotherapeutic agents like etoposide. This inhibition can enhance the sensitivity of cancer cells to these agents.
Antimicrobial Properties:
Similar isoquinoline derivatives have demonstrated antimicrobial effects against various bacterial strains. The structural features of this compound suggest it may exhibit comparable properties.
Biological Activity | Mechanism of Action |
---|---|
Anticancer | Inhibits TDP2 by interacting with its DNA-binding groove, enhancing chemotherapy efficacy |
Antimicrobial | Potential interaction with bacterial cell membranes or metabolic pathways |
Medicinal Chemistry
The compound is being explored as a pharmacophore in drug design due to its ability to modulate biological activity through its unique functional groups. Its interactions at the molecular level can lead to the development of new therapeutic agents targeting various diseases.
Industrial Applications
In industry, this compound is utilized in the synthesis of dyes and pigments. Its stable structure allows for the production of colorants used in various applications ranging from textiles to plastics.
Case Studies
-
Anticancer Research:
A study demonstrated that this compound significantly inhibited TDP2 activity in cancer cell lines. This led to increased DNA damage and apoptosis when combined with conventional chemotherapy drugs. -
Antimicrobial Testing:
In vitro studies indicated that derivatives of this compound exhibited activity against Gram-positive and Gram-negative bacteria. The presence of methoxy groups enhanced lipophilicity and cellular uptake.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is not fully understood, but it is believed to interact with various molecular targets and pathways. Its methoxy and dione functionalities allow it to participate in hydrogen bonding and electronic interactions, which can modulate biological activity. Further research is needed to elucidate its precise mechanisms .
Comparison with Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy groups but lacks the dione functionality.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated ring system.
Uniqueness: 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is unique due to its combination of methoxy and dione functionalities, which confer distinct chemical reactivity and potential biological activity .
Biological Activity
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bicyclic isoquinoline structure with two methoxy groups at the 6 and 7 positions and a dione functional group that contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : The compound has been identified as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), which plays a crucial role in repairing DNA damage caused by topoisomerase II inhibitors. Inhibition of TDP2 can sensitize cancer cells to chemotherapy agents like etoposide .
- Antimicrobial Properties : Similar isoquinoline derivatives have shown promising antimicrobial effects against various bacterial strains. The structural features of this compound suggest it may possess similar properties.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of TDP2 : The compound interacts with the DNA-binding groove of TDP2, preventing it from repairing DNA double-strand breaks. This action enhances the efficacy of chemotherapeutic agents that induce DNA damage .
- Cellular Interaction : The presence of methoxy groups may enhance the lipophilicity and cellular uptake of the compound, facilitating its interaction with various cellular targets.
Structure-Activity Relationship (SAR)
A systematic investigation into the SAR of isoquinoline derivatives has revealed critical insights into how modifications affect biological activity:
Modification | Effect on Activity |
---|---|
N-2 Substitution | Loss of potency |
C-4 Olefinic Substituents | Significant TDP2 inhibition |
Methoxy Groups | Enhanced solubility and bioavailability |
Studies have shown that certain structural modifications can significantly enhance the potency and selectivity of isoquinoline derivatives against TDP2 .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of various isoquinoline derivatives, this compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines. The results indicated that this compound could effectively sensitize cancer cells to etoposide treatment by inhibiting TDP2 .
Case Study 2: Antimicrobial Activity
A comparative analysis was conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimal inhibitory concentrations comparable to known antibiotics. This suggests potential for development as an antimicrobial agent.
Properties
IUPAC Name |
6,7-dimethoxy-4H-isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-8-3-6-4-10(13)12-11(14)7(6)5-9(8)16-2/h3,5H,4H2,1-2H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVAUSVXSGDYTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)NC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578105 | |
Record name | 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-14-0 | |
Record name | 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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